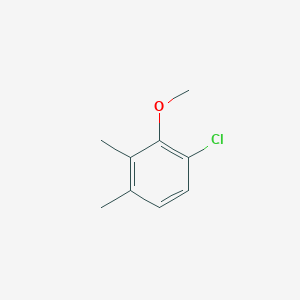
1-Chloro-2-methoxy-3,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methoxy-3,4-dimethylbenzene is an aromatic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-3,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-methoxy-3,4-dimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-methoxy-3,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation.
Halogenation: Halogens (e.g., bromine, iodine) in the presence of catalysts like iron or aluminum halides.
Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases can be used for nucleophilic substitution.
Major Products:
Nitration: 1-Chloro-2-methoxy-3,4-dimethyl-5-nitrobenzene.
Sulfonation: 1-Chloro-2-methoxy-3,4-dimethyl-5-sulfonic acid.
Halogenation: 1-Chloro-2-methoxy-3,4-dimethyl-5-bromobenzene.
Aplicaciones Científicas De Investigación
1-Chloro-2-methoxy-3,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-methoxy-3,4-dimethylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The methoxy group is an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. The chlorine atom, being an electron-withdrawing group, can influence the regioselectivity of the reactions .
Comparación Con Compuestos Similares
2-Chloro-1,4-dimethylbenzene: Similar structure but lacks the methoxy group.
1-Chloro-2-methoxybenzene: Similar structure but lacks the additional methyl groups.
1-Chloro-3,4-dimethylbenzene: Similar structure but lacks the methoxy group.
Uniqueness: 1-Chloro-2-methoxy-3,4-dimethylbenzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups, which influence its chemical reactivity and selectivity in various reactions. The combination of these substituents makes it a valuable compound for specific synthetic applications .
Propiedades
Fórmula molecular |
C9H11ClO |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
1-chloro-2-methoxy-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5H,1-3H3 |
Clave InChI |
CHWWMKXPJMPXNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13649073.png)
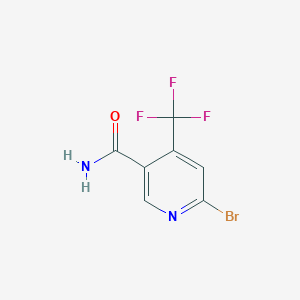
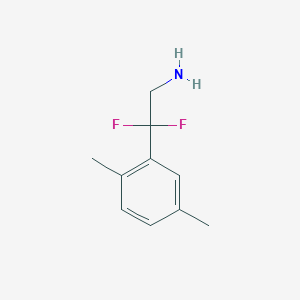
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
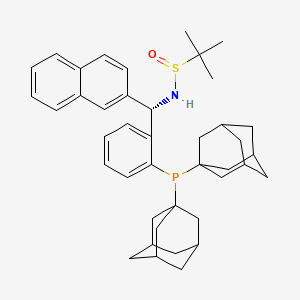
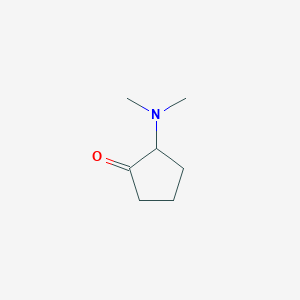
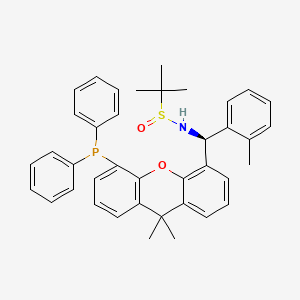
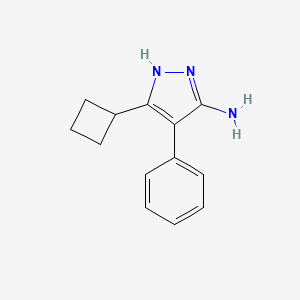
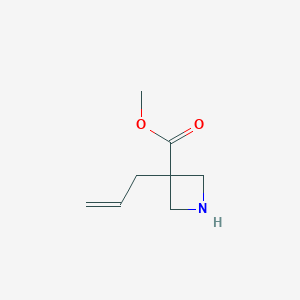
![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)
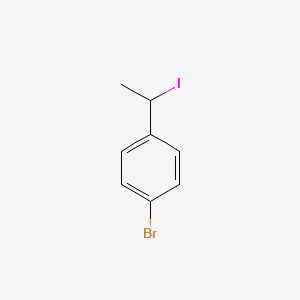
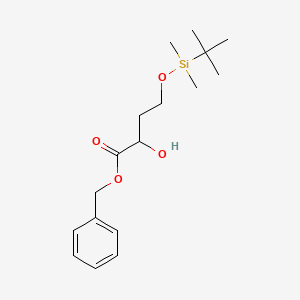
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)
